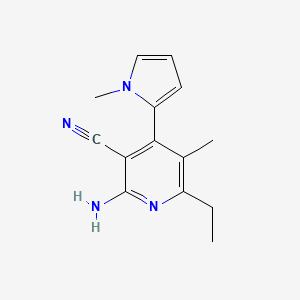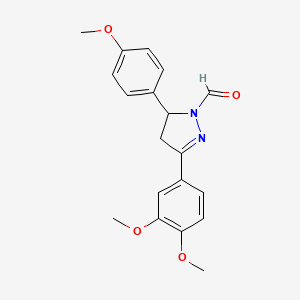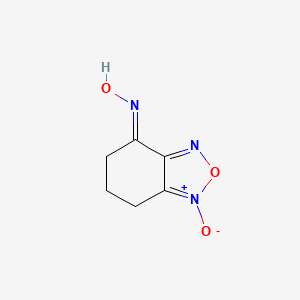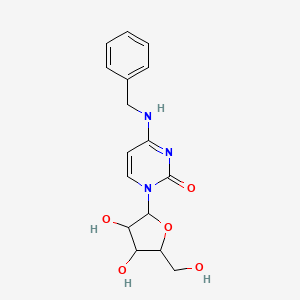
2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide is a complex organic compound with the molecular formula C14H16N4 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group, an ethyl group, a methyl group, and a cyanide group, along with a pyrrole ring. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors.
Substitution Reactions: Subsequent substitution reactions introduce the amino, ethyl, and methyl groups onto the pyridine ring.
Pyrrole Ring Formation: The pyrrole ring is then synthesized and attached to the pyridine ring through a coupling reaction.
Introduction of the Cyanide Group: Finally, the cyanide group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)-3-pyridyl cyanide: Similar structure but lacks the methyl group on the pyrrole ring.
2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl chloride: Similar structure but has a chloride group instead of a cyanide group.
Uniqueness
The presence of the cyanide group and the specific substitution pattern on the pyridine and pyrrole rings make 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide unique. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H16N4 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-4-11-9(2)13(10(8-15)14(16)17-11)12-6-5-7-18(12)3/h5-7H,4H2,1-3H3,(H2,16,17) |
InChI Key |
MJGKITIFCHNMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11057661.png)
![Methyl 3-[isopropyl(2-propynyl)amino]propanoate](/img/structure/B11057674.png)
![4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11057686.png)
![1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11057692.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)
![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)



![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B11057735.png)



